molecular formula C16H15NO3 B14119070 3-(4-Nitrophenyl)-4-phenyl-2-butanone

3-(4-Nitrophenyl)-4-phenyl-2-butanone

Cat. No.: B14119070
M. Wt: 269.29 g/mol
InChI Key: UCJDPOUIQFIYPQ-UHFFFAOYSA-N
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Description

3-(4-Nitrophenyl)-4-phenyl-2-butanone is a ketone derivative featuring a nitro-substituted phenyl group at the 3-position and a phenyl group at the 4-position of the butanone backbone. The nitro group (-NO₂) is a strong electron-withdrawing substituent, which significantly influences the compound’s electronic properties, reactivity, and applications in organic synthesis.

Properties

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

3-(4-nitrophenyl)-4-phenylbutan-2-one

InChI

InChI=1S/C16H15NO3/c1-12(18)16(11-13-5-3-2-4-6-13)14-7-9-15(10-8-14)17(19)20/h2-10,16H,11H2,1H3

InChI Key

UCJDPOUIQFIYPQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CC1=CC=CC=C1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nitrophenyl)-4-phenyl-2-butanone typically involves the reaction of 4-nitrobenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to yield the desired product. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of 3-(4-Nitrophenyl)-4-phenyl-2-butanone may involve similar synthetic routes but with optimized conditions for higher yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitrophenyl)-4-phenyl-2-butanone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Substitution: The phenyl and nitrophenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Substitution: Halogenating agents such as bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

    Reduction: 3-(4-Aminophenyl)-4-phenyl-2-butanone.

    Oxidation: Corresponding carboxylic acids or ketones.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

3-(4-Nitrophenyl)-4-phenyl-2-butanone has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Nitrophenyl)-4-phenyl-2-butanone involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Comparison with 4-Phenyl-2-butanone

The parent compound, 4-phenyl-2-butanone (CAS 2550-26-7), lacks the nitro group but shares the phenyl-substituted butanone framework. Key differences include:

  • Reactivity in Biocatalysis: 4-Phenyl-2-butanone exhibits higher reactivity than acetophenone in transaminase-catalyzed reactions, as shown by Seo et al. (2018). This is attributed to its longer aliphatic chain, which may reduce steric hindrance . The nitro group in 3-(4-nitrophenyl)-4-phenyl-2-butanone could further modulate reactivity by altering electron density or steric effects.
  • The nitro group in the derivative may increase toxicity or instability, though direct data is unavailable.

Table 1: Physical and Reactivity Comparison

Property 4-Phenyl-2-butanone 3-(4-Nitrophenyl)-4-phenyl-2-butanone
Molecular Formula C₁₀H₁₂O C₁₆H₁₅NO₃
Functional Groups Ketone Ketone, Nitroaryl
Reactivity in Enzymatic Rxns High (3.7% activity) Not reported
Safety Profile Low hazard Likely higher toxicity*

*Inference based on nitroaromatic compounds’ general toxicity .

Comparison with 3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-5-amine

This pyrazole derivative (compound 1 in –3) shares the 4-nitrophenyl moiety but differs in its heterocyclic core. Key distinctions include:

  • Synthetic Pathways: The pyrazole derivative is synthesized via condensation with chalcones using Fe₂O₃@SiO₂/In₂O₃ nanocatalysts, achieving high yields (80–90%) under catalytic conditions . In contrast, 3-(4-nitrophenyl)-4-phenyl-2-butanone’s synthesis (if analogous to 4-phenyl-2-butanone) may involve Friedel-Crafts acylation or ketone alkylation.

Comparison with Nitroaromatic Azides

Nitrophenyl azides (e.g., 3- and 4-nitrophenyl azides) undergo photolysis to generate reactive intermediates like 1,2-didehydroazepines . For instance, nitro groups in azides reduce activation energy for decomposition, a trait that could extend to nitro-ketones under UV exposure .

Comparison with Substituted Phenyl Butanones

lists analogs like 4-(4-methylphenyl)-2-butanone and 4-(4-methoxyphenyl)-2-butanone. Substituents like methyl (-CH₃) or methoxy (-OCH₃) are electron-donating, contrasting with the nitro group’s electron-withdrawing effect:

  • Solubility: Nitro groups enhance polarity, likely increasing solubility in polar solvents relative to non-polar methyl derivatives.

Table 3: Substituent Effects on Properties

Compound Substituent Electronic Effect Solubility Trend
4-(4-Methylphenyl)-2-butanone -CH₃ Electron-donating Lower polarity
4-(4-Methoxyphenyl)-2-butanone -OCH₃ Electron-donating Moderate polarity
3-(4-Nitrophenyl)-4-phenyl-2-butanone -NO₂ Electron-withdrawing Higher polarity*

*Inferred from nitro group’s impact.

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